![molecular formula C23H27N5O3 B564776 Prazobind-d8 CAS No. 1189701-23-2](/img/structure/B564776.png)
Prazobind-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prazobind-d8 is the deuterium labeled Prazobind . It is a stable isotope and has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Structure Analysis
The molecular formula of Prazobind-d8 is C23H19D8N5O3 . The deuterium labeling indicates that eight hydrogen atoms in the molecule have been replaced by deuterium .Applications De Recherche Scientifique
Overview of Prazobind-d8 in Clinical Applications
Prazobind-d8, known for its clinical applications, has been extensively studied for its pharmacological properties and therapeutic use in various medical conditions. While the specific research on "Prazobind-d8" as queried was not directly found, extensive studies have been conducted on Prazosin, a closely related compound, highlighting its diverse applications in the medical field. These studies offer insight into the potential applications of related compounds like Prazobind-d8 in treating conditions such as hypertension, congestive heart failure, and other related disorders.
Applications in Hypertension and Heart Failure
Prazosin, a post-synaptic selective alpha 1-adrenoreceptor antagonist, has been widely recognized for its efficacy in treating hypertension and congestive heart failure (CHF). Research highlights its favorable effects on plasma lipids in hypertensive patients, suggesting potential cardiovascular benefits beyond blood pressure control. Its balanced arterial and venous dilation effects make it comparable to nitroprusside for sustained haemodynamic and clinical outcomes during long-term therapy for CHF, with a well-tolerated profile and minimal side effects primarily related to orthostatic hypotension, which can be managed by dosage adjustments (Stanaszek, Kellerman, Brogden, & Romankiewicz, 1983).
Analytical and Pharmacological Aspects
The analytical and pharmacological aspects of Prazosin have been a subject of detailed reviews, emphasizing its role in hypertension management, benign prostatic hyperplasia, and prostate cancer. The comprehensive analysis of various methods for determining Prazosin hydrochloride in different matrices underscores the compound's significance in clinical and research settings, facilitating deeper understanding and optimization of its therapeutic use (Shrivastava, 2015).
Potential for PTSD Treatment
Emerging research suggests the application of Prazosin in treating PTSD-related symptoms, such as nightmares and insomnia, indicating the compound's potential in addressing mental health conditions. The alpha-1 adrenergic receptor antagonism principle may offer novel pathways for managing PTSD, highlighting the broader therapeutic scope of Prazosin and its derivatives (Shad, Surís, & North, 2011).
Mécanisme D'action
Target of Action
Prazobind-d8, a deuterium-labeled analog of Prazosin , primarily targets alpha-1 adrenergic receptors . These receptors are essential for the regulation of blood pressure in humans . They are located postsynaptically, meaning they are situated after the nerve junction or space between a nerve fiber and target tissue .
Mode of Action
Prazobind-d8, like Prazosin, is an alpha-blocker that causes a decrease in total peripheral resistance . It interacts with its primary targets, the alpha-1 adrenergic receptors, by blocking their function . This blockade leads to a decrease in blood pressure .
Biochemical Pathways
It is known that alpha-adrenergic receptors play a crucial role in regulating blood pressure . By blocking these receptors, Prazobind-d8 likely affects the biochemical pathways involved in blood pressure regulation.
Pharmacokinetics
It is known that deuterium substitution can impact the pharmacokinetic and metabolic profiles of drugs . Therefore, it is plausible that the deuterium labeling in Prazobind-d8 could influence its ADME properties, potentially enhancing its bioavailability and stability.
Result of Action
The primary molecular effect of Prazobind-d8’s action is the blockade of alpha-1 adrenergic receptors, leading to a decrease in blood pressure . On a cellular level, this could result in the relaxation of vascular smooth muscle , contributing to the overall decrease in blood pressure.
Safety and Hazards
When handling Prazobind-d8, it’s advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(2-bicyclo[2.2.2]octa-2,5-dienyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-30-19-12-17-18(13-20(19)31-2)25-23(26-21(17)24)28-9-7-27(8-10-28)22(29)16-11-14-3-5-15(16)6-4-14/h3,5,11-15H,4,6-10H2,1-2H3,(H2,24,25,26)/i7D2,8D2,9D2,10D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXRJJCMLRPJOF-UFBJYANTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC5CCC4C=C5)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4=CC5CCC4C=C5)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.